2,7-Dibromo-10-methylacridin-9(10H)-one

Description

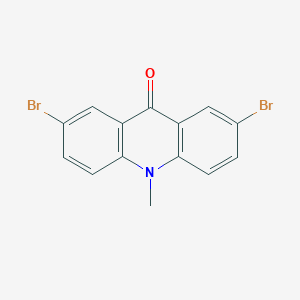

2,7-Dibromo-10-methylacridin-9(10H)-one is a halogenated acridone derivative with the molecular formula C₁₃H₇Br₂NO and a molar mass of 353.01 g/mol . Its structure features bromine substituents at the 2- and 7-positions of the acridone core and a methyl group at the 10-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate functionalized acridones with tailored electronic or biological properties . The CAS registry number for this compound is 10352-14-4, and it is also known by synonyms such as 2,7-dibromoacridin-9(10H)-one and 2,7-dibromo-9,10-dihydroacridine-9-one .

Properties

IUPAC Name |

2,7-dibromo-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVILQLLOKMSADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348221 | |

| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17014-39-0 | |

| Record name | 2,7-Dibromo-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most direct route involves bromination of 10-methylacridin-9(10H)-one (4 ) using bromine (Br₂) under controlled conditions. This method achieves simultaneous bromination at the 2- and 7-positions of the acridine ring.

Procedure

Key Data

| Parameter | Value |

|---|---|

| Yield | 63–68% |

| Purity (HPLC) | ≥95% |

| Reaction Temperature | 0°C → RT |

| Solvent | Ethanol |

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution (EAS). Bromine acts as both an oxidizing agent and electrophile:

-

Oxidation : The acridinium cation intermediate forms, enhancing ring electrophilicity.

-

Bromination : Bromine attacks the activated 2- and 7-positions (para to the methyl and ketone groups).

Multi-Step Synthesis via Anthranilic Acid Derivatives

Cyclization-Bromination Approach

This method involves synthesizing the acridone core from anthranilic acid precursors, followed by bromination.

Stepwise Procedure

-

Anthranilic Acid Derivative Synthesis :

-

Cyclization :

-

Bromination :

-

Bromine is introduced using methods described in Section 2.

-

Optimization Highlights

Yield Comparison

| Step | Yield (%) |

|---|---|

| Anthranilate Formation | 75 |

| Cyclization | 85 |

| Bromination | 65 |

| Overall | 41.6 |

One-Pot Oxidation-Bromination of 9-Cyano-10-methylacridan

Novel Methodology

A unique one-pot method converts 9-cyano-10-methylacridan (1 ) to the target compound via simultaneous oxidation and bromination.

Reaction Conditions

Mechanistic Pathway

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 58% |

| Purity | 90–92% |

| Reaction Time | 3 hours |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Direct Bromination | High yield; minimal steps | Requires pure substrate |

| Multi-Step Synthesis | Flexible intermediate use | Low overall yield |

| One-Pot Oxidation | Single-step process | Moderate purity |

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-10-methylacridin-9(10H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acridone derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 10-methylacridinone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted acridinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,7-Dibromo-10-methylacridin-9(10H)-one serves as an important intermediate for synthesizing acridinium-based photocatalysts . These photocatalysts are utilized in various photochemical reactions, including:

- Organic synthesis

- Environmental remediation

The compound's ability to absorb light and facilitate electron transfer makes it valuable in these applications.

Biology

The compound exhibits notable biological activity, particularly in its interactions with nucleic acids. Its applications include:

- DNA-Protein Interaction Studies : The compound can intercalate into DNA, allowing researchers to study the dynamics of DNA-protein interactions.

- Cellular Imaging : Its fluorescent properties make it suitable for imaging cellular processes.

Medicine

Research indicates that derivatives of this compound are being explored for their potential anticancer and antimicrobial properties . The presence of bromine enhances its interaction with biological targets, improving therapeutic efficacy. Notable findings include:

- In vitro studies demonstrating cytotoxic effects against various cancer cell lines.

- Potential use as a lead compound for developing new antimicrobial agents .

Industrial Applications

In industry, this compound is used in the production of:

- Dyes and Pigments : Its chemical stability and vibrant coloration make it suitable for various applications in textiles and coatings.

- Organic Synthesis : As an intermediate, it plays a role in synthesizing other complex organic molecules.

Case Studies

-

Photocatalytic Applications :

- A study demonstrated the effectiveness of acridinium-based photocatalysts derived from this compound in degrading environmental pollutants under UV light exposure.

- Results indicated a significant reduction in pollutant concentration over time, showcasing its potential for environmental cleanup efforts .

-

Anticancer Activity :

- In vitro assays evaluated the cytotoxicity of various derivatives against breast cancer cell lines.

- Findings revealed that modifications to the bromine substitution pattern significantly affected the compounds' efficacy, highlighting the importance of structural characteristics in therapeutic development .

Mechanism of Action

The mechanism of action of 2,7-Dibromo-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the activity of DNA-dependent enzymes. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where the compound’s ability to interfere with cellular processes can lead to cell death .

Comparison with Similar Compounds

Table 2: Spectroscopic Data Comparison

Analysis:

- The absence of reported spectroscopic data for this compound contrasts with well-characterized derivatives like 2e and 2d, which show distinct carbonyl (CO) stretches near 1620–1750 cm⁻¹ in IR spectra and aromatic proton signals in NMR .

- Electron-donating groups (e.g., NMe₂ in 3b) deshield adjacent protons, shifting aromatic signals upfield compared to halogenated analogs .

Biological Activity

2,7-Dibromo-10-methylacridin-9(10H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article compiles data from various studies to elucidate its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H11Br2N

- Molecular Weight : 367.06 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Properties

Numerous studies have highlighted the compound's effectiveness against various microbial strains. The following table summarizes its antimicrobial efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These values indicate that the compound possesses moderate to strong antimicrobial activity, making it a candidate for further development in treating infections caused by these pathogens.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic pathways. The following points summarize potential mechanisms:

- Membrane Disruption : The compound may integrate into microbial membranes, altering permeability and leading to cell lysis.

- Enzyme Inhibition : It might inhibit enzymes critical for microbial growth and reproduction.

- DNA Intercalation : There is evidence suggesting that acridine derivatives can intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

- Mechanistic Studies :

Q & A

Q. How can researchers optimize the synthetic route for 2,7-Dibromo-10-methylacridin-9(10H)-one?

Methodological Answer: Begin with a Friedel-Crafts alkylation or Ullmann coupling to introduce bromine atoms at the 2 and 7 positions. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Purify the product via recrystallization from ethanol or acetone, as acridinones often exhibit low solubility in polar solvents at room temperature . Confirm purity using melting point analysis (compare with literature values) and high-performance liquid chromatography (HPLC) with a C18 column.

Q. What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement to resolve positional disorder in the bromine substituents, which are prone to thermal motion .

- NMR : Assign aromatic proton signals using - COSY and - HSQC. Bromine’s electronegativity causes significant deshielding of adjacent protons (e.g., H-1 and H-8 in the acridinone core) .

- Mass spectrometry : Employ high-resolution ESI-MS to distinguish isotopic patterns from bromine (1:1 ratio for ).

Q. How can thermal stability be assessed for this compound?

Methodological Answer: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen. Acridinones typically decompose above 250°C, with endothermic melting transitions near 180–220°C . Compare results with lattice energy calculations using the Born-Haber cycle to correlate thermal behavior with crystallographic packing .

Advanced Research Questions

Q. How should crystallographic disorder in bromine substituents be resolved?

Methodological Answer: Use SHELXD for initial structure solution and SHELXL for refinement. Apply anisotropic displacement parameters (ADPs) for bromine atoms and constrain occupancy factors if disorder is present. Validate with residual density maps and Fo-Fc difference peaks . For severe disorder, consider low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. What computational methods validate experimental spectral data?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate -NMR chemical shifts (GIAO method) and compare with experimental data.

- TD-DFT : Predict UV-Vis absorption spectra to confirm - transitions in the acridinone core.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., BrH contacts) to explain crystallization tendencies .

Q. How can contradictions between spectral and crystallographic data be addressed?

Methodological Answer: Cross-validate using multiple techniques. For example, if NMR suggests a planar structure but XRD shows puckering:

Q. What strategies mitigate polymorphism in crystallization?

Methodological Answer: Screen solvents (e.g., DMSO, chloroform, ethyl acetate) and adjust cooling rates. Use seed crystals of the desired polymorph. Characterize polymorphs via powder XRD and Raman spectroscopy to identify hydrogen-bonding variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.